Isolysergic acid
Overview
Description
Isolysergic acid is a naturally occurring compound that belongs to the family of ergot alkaloids. These alkaloids are derived from the fungus Claviceps purpurea, which infects cereal grains. This compound is an isomer of lysergic acid, differing in the configuration of the double bond in the D-ring of the molecule. This compound is of significant interest due to its structural similarity to lysergic acid, which is a precursor to various pharmacologically active compounds, including lysergic acid diethylamide (LSD).
Preparation Methods
Synthetic Routes and Reaction Conditions
Isolysergic acid can be synthesized through several methods. One common approach involves the isomerization of lysergic acid. This can be achieved by boiling lysergic acid in methanol or treating it with barium hydroxide at high temperatures . The isomerization process converts the double bond in the D-ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Claviceps purpurea. The fungus is cultivated under controlled conditions to produce ergot alkaloids, which are then extracted and purified. The extracted lysergic acid can be chemically converted to this compound through the isomerization methods mentioned above .
Chemical Reactions Analysis
Types of Reactions
Isolysergic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Isolysergic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various ergot alkaloids and their derivatives.
Biology: Studied for its role in the biosynthesis of ergot alkaloids in fungi.
Medicine: Investigated for its potential pharmacological effects, including its interaction with serotonin receptors.
Industry: Used in the production of pharmaceuticals and as a research tool in the study of ergot alkaloids
Mechanism of Action
The mechanism of action of isolysergic acid involves its interaction with serotonin receptors in the brain. It exhibits high binding affinities for several serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C . These interactions can modulate neurotransmitter release and influence various physiological and psychological processes. The exact pathways and molecular targets involved in its effects are still under investigation.
Comparison with Similar Compounds
Isolysergic acid is structurally similar to several other compounds, including:
Lysergic acid: The primary difference is the configuration of the double bond in the D-ring.
Lysergic acid diethylamide (LSD): A semi-synthetic derivative of lysergic acid known for its potent hallucinogenic effects.
Ergometrine: An ergot alkaloid used to prevent postpartum hemorrhage.
Ergotamine: Another ergot alkaloid used to treat migraines
This compound is unique due to its specific isomeric form, which can influence its biological activity and pharmacological properties.
Properties
IUPAC Name |
(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,10,14,17H,6,8H2,1H3,(H,19,20)/t10-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGRKAFMISFKIO-IINYFYTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016843 | |
Record name | Isolysergic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478-95-5 | |
Record name | Isolysergic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isolysergic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOLYSERGIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27ZA71OH94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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